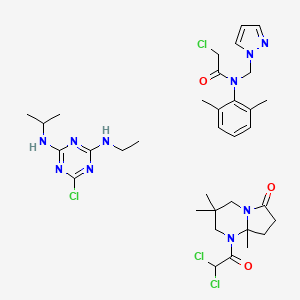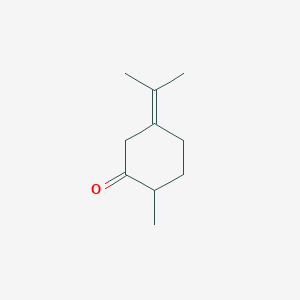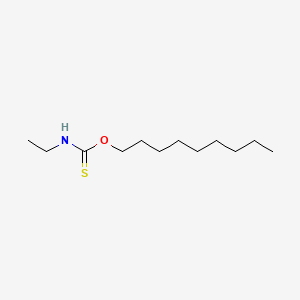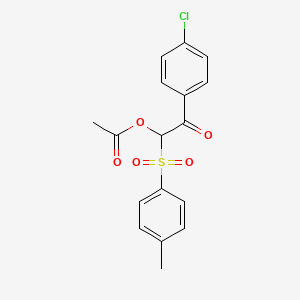![molecular formula C15H12N2O3 B14299073 {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid CAS No. 114216-38-5](/img/structure/B14299073.png)
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is an organic compound that features both isocyanate and carbamic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid typically involves the reaction of 4-isocyanatobenzyl chloride with phenylcarbamic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of isocyanate groups, which can be hazardous.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and related compounds.
Substitution: Urethanes, ureas, and thiocarbamates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable products. This reactivity is exploited in various applications, including the formation of polyurethanes and other polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl isocyanate
- Benzyl isocyanate
- Phenylcarbamic acid
Comparison
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is unique due to the presence of both isocyanate and carbamic acid functional groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups.
Eigenschaften
CAS-Nummer |
114216-38-5 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
[4-[(4-isocyanatophenyl)methyl]phenyl]carbamic acid |
InChI |
InChI=1S/C15H12N2O3/c18-10-16-13-5-1-11(2-6-13)9-12-3-7-14(8-4-12)17-15(19)20/h1-8,17H,9H2,(H,19,20) |
InChI-Schlüssel |
PSZCZRHCUIZTOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


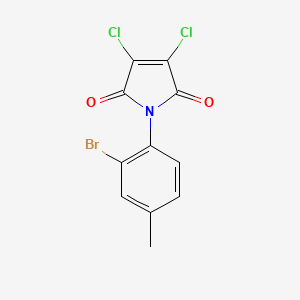
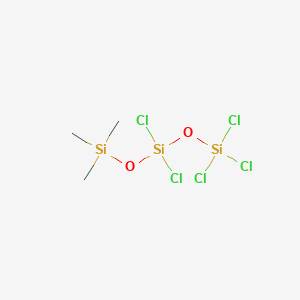

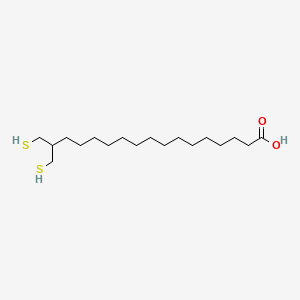
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
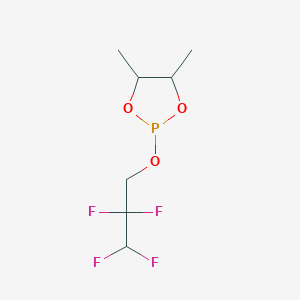
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
